molecular formula C39H66O8 B1428452 Tocofersolan CAS No. 9002-96-4

Tocofersolan

Cat. No.: B1428452
CAS No.: 9002-96-4
M. Wt: 662.9 g/mol
InChI Key: HNVHRJWUAMIIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tocofersolan, also known as D-Alpha-tocopheryl polyethylene glycol 1000 succinate or TPGS, is primarily targeted at treating vitamin E deficiencies . It is particularly effective in pediatric patients suffering from congenital chronic cholestasis or hereditary chronic cholestasis . These conditions are characterized by a reduction or stoppage of bile flow, which can be due to impaired secretion by hepatocytes (liver cells) or obstruction .

Mode of Action

This compound is a polyethylene glycol derivative of α-tocopherol, a synthetic water-soluble version of Tocopherol . It acts as a pro-drug , with the active metabolite being the d-alpha-tocopherol . At low concentrations, this compound forms micelles which improve the absorption of non-polar lipids such as other fat-soluble vitamins .

Biochemical Pathways

This compound’s primary role is to act as an orally bioavailable source of vitamin E . Vitamin E is a major lipo-soluble antioxidant in humans. It acts as a free radical chain breaking molecule, halting the peroxidation of polyunsaturated fatty acids and it plays an important role in maintaining both the stability and integrity of cell membranes .

Pharmacokinetics

This compound is absorbed by cells, and the alpha-tocopherol moiety appears in chylomicrons in the lymph system in a manner that is identical to vitamin E absorbed from dietary sources .

Result of Action

The primary result of this compound’s action is the treatment of vitamin E deficiency caused by digestive malabsorption in pediatric patients with congenital chronic cholestasis or hereditary chronic cholestasis . Moreover, the agent is capable of demonstrating antioxidant effects that make it a popular component to include in cosmetics and pharmaceuticals as well .

Action Environment

The action of this compound is influenced by the patient’s digestive system, particularly the ability to absorb fats. In conditions such as congenital chronic cholestasis or hereditary chronic cholestasis, fat absorption is impaired, leading to vitamin E deficiency . This compound, being a water-soluble version of vitamin E, is able to bypass this issue and provide an effective treatment .

Biochemical Analysis

Biochemical Properties

Tocofersolan is a polyethylene glycol derivative of α-tocopherol . It is absorbed by cells, and the alpha-tocopherol moiety appears in chylomicrons in the lymph system in a manner that is identical to vitamin E absorbed from dietary sources . Cellular uptake does not require receptors, binding proteins, or metabolic processes and does not occur by pinocytosis .

Cellular Effects

This compound has been shown to have antioxidant effects . It is absorbed by cells and influences cell function by acting as a source of vitamin E, which is essential for various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its absorption by cells and its function as a source of vitamin E . The alpha-tocopherol moiety of this compound appears in chylomicrons in the lymph system, similar to vitamin E absorbed from dietary sources .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound and is used as an oral treatment of vitamin E deficiency due to digestive malabsorption .

Metabolic Pathways

This compound is involved in the vitamin E metabolic pathway . As a derivative of alpha tocopherol, it functions as a source of vitamin E, which is essential for various metabolic processes .

Transport and Distribution

This compound is absorbed by cells and appears in chylomicrons in the lymph system, similar to vitamin E absorbed from dietary sources . This suggests that it is distributed within cells and tissues in a similar manner to dietary vitamin E .

Subcellular Localization

Given its role as a source of vitamin E, it is likely to be found wherever vitamin E is typically localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tocofersolan is synthesized by esterifying α-tocopherol with polyethylene glycol (PEG) and succinic acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to optimize yield and minimize impurities .

Chemical Reactions Analysis

Scientific Research Applications

Tocofersolan has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

1-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O8/c1-28(2)12-9-13-29(3)14-10-15-30(4)16-11-20-39(8)21-19-34-33(7)37(31(5)32(6)38(34)47-39)46-36(42)18-17-35(41)45-27-26-44-25-24-43-23-22-40/h28-30,40H,9-27H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVHRJWUAMIIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOCCOCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocofersolan
Reactant of Route 2
Reactant of Route 2
Tocofersolan
Reactant of Route 3
Reactant of Route 3
Tocofersolan
Reactant of Route 4
Reactant of Route 4
Tocofersolan
Reactant of Route 5
Reactant of Route 5
Tocofersolan
Reactant of Route 6
Reactant of Route 6
Tocofersolan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.